Synthetic Utility in GIPR Agonist Scaffolds: Documented Use in High-Value Pharmaceutical Intermediates
This compound has been explicitly utilized in the synthesis of dihydroisoquinolinone-amide GIPR agonists under development for type 2 diabetes mellitus and obesity [1]. In contrast, the des-methyl analog (CAS 89846-09-3) and simpler N-(2-hydroxyethyl)sulfamide (CAS 888700-98-9) are not documented in this specific therapeutic scaffold. The presence of the N-methyl group on the hydroxyethyl-bearing nitrogen enables distinct reactivity and steric properties that make it the preferred building block for constructing the N-alkylated sulfamide substructure required in these advanced pharmaceutical intermediates [1].
| Evidence Dimension | Documented Use in Advanced Pharmaceutical Scaffolds |
|---|---|
| Target Compound Data | Documented as a building block in GIPR agonist synthetic routes (Patent WO 2026/030603 A1, Eli Lilly) |
| Comparator Or Baseline | Des-methyl analog (CAS 89846-09-3) and N-(2-hydroxyethyl)sulfamide (CAS 888700-98-9) |
| Quantified Difference | Target compound explicitly utilized; comparators not documented in this GIPR agonist scaffold |
| Conditions | Multi-step organic synthesis of dihydroisoquinolinone-amide derivatives |
Why This Matters
For procurement decisions in pharmaceutical R&D programs targeting GIPR or related incretin pathways, the documented use of this specific CAS number in patent literature provides a validated synthetic precedent that analog compounds lack.
- [1] Sabnis, R. W. Novel Dihydroisoquinolinone-Amide Compounds as GIPR Agonists for Treating Type 2 Diabetes Mellitus and Obesity. ACS Med. Chem. Lett. Patent Highlight, 2026. WO 2026/030603 A1 (Eli Lilly and Company). View Source
